2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene
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Overview
Description
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methoxy groups, and a phenyl ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene typically involves the iodination of a trimethoxybenzene derivative followed by the introduction of the phenyl ethenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of ethyl derivatives from the phenyl ethenyl group.
Scientific Research Applications
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Electrophilic Substitution: The iodine atom can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Oxidative Stress: The compound may induce oxidative stress in biological systems, leading to cell damage or apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyiodobenzene: Similar structure but lacks the phenyl ethenyl group.
2-Iodo-4,5-dimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene: Similar structure with one less methoxy group.
2-Iodo-3,4,5-trimethoxybenzene: Similar structure but lacks the phenyl ethenyl group.
Uniqueness
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is unique due to the combination of iodine, multiple methoxy groups, and the phenyl ethenyl group.
Properties
CAS No. |
921932-01-6 |
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Molecular Formula |
C18H19IO4 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
4-iodo-1,2,3-trimethoxy-5-[2-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19IO4/c1-20-14-8-6-5-7-12(14)9-10-13-11-15(21-2)17(22-3)18(23-4)16(13)19/h5-11H,1-4H3 |
InChI Key |
ZHAJPAVVBTWVEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC(=C(C(=C2I)OC)OC)OC |
Origin of Product |
United States |
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